molecular formula C17H18N2O B14809414 Benzamide, 3-(4-isopropylbenzylidenamino)-

Benzamide, 3-(4-isopropylbenzylidenamino)-

Cat. No.: B14809414
M. Wt: 266.34 g/mol
InChI Key: DRVZRJXJVWLWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-(4-isopropylbenzylidenamino)- is a derivative of benzamide, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This specific compound features a benzamide core with a 3-(4-isopropylbenzylidenamino) substituent, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 3-(4-isopropylbenzylidenamino)-, the process can be carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method described above offers a greener alternative that can be scaled up for industrial applications, providing a more sustainable approach to production .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-(4-isopropylbenzylidenamino)- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Benzamide, 3-(4-isopropylbenzylidenamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 3-(4-isopropylbenzylidenamino)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    Amisulpride: A substituted benzamide used as an antipsychotic.

    Ethenzamide: An analgesic benzamide derivative.

Uniqueness

Compared to other benzamides, it may offer enhanced bioactivity or different reactivity profiles, making it valuable for specialized research and industrial applications .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-[(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H18N2O/c1-12(2)14-8-6-13(7-9-14)11-19-16-5-3-4-15(10-16)17(18)20/h3-12H,1-2H3,(H2,18,20)

InChI Key

DRVZRJXJVWLWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.